N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15078575
InChI: InChI=1S/C25H24N4O5S/c1-4-26(5-2)23(31)21-16(3)20-22(30)28(18-11-7-6-8-12-18)25(32)27(24(20)35-21)15-17-10-9-13-19(14-17)29(33)34/h6-14H,4-5,15H2,1-3H3
SMILES:
Molecular Formula: C25H24N4O5S
Molecular Weight: 492.5 g/mol

N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC15078575

Molecular Formula: C25H24N4O5S

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide -

Specification

Molecular Formula C25H24N4O5S
Molecular Weight 492.5 g/mol
IUPAC Name N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C25H24N4O5S/c1-4-26(5-2)23(31)21-16(3)20-22(30)28(18-11-7-6-8-12-18)25(32)27(24(20)35-21)15-17-10-9-13-19(14-17)29(33)34/h6-14H,4-5,15H2,1-3H3
Standard InChI Key CTDJSVAWALBKLW-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s molecular formula is C25H24N4O5S, with a molecular weight of 492.5 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the intricate arrangement of substituents around the thieno[2,3-d]pyrimidine scaffold.

Table 1: Molecular identity of N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide

PropertyValue
Molecular FormulaC25H24N4O5S
Molecular Weight492.5 g/mol
CAS NumberNot publicly disclosed
VCIDVC15078575

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is unavailable, structural analogs provide valuable insights. For example, a related thieno[2,3-d]pyrimidine derivative, 2-phenyl-5,6,7,8-tetrahydro-4H-benzo thieno[2,3-d]pyrimidine, crystallizes in the triclinic space group P1̅ with unit cell parameters a = 8.0873(4) Å, b = 12.7820(7) Å, and c = 13.5574(7) Å . The thieno-pyrimidine core in such compounds adopts a planar conformation, stabilized by π-π stacking and hydrogen bonding. The nitro group on the 3-nitrophenyl substituent likely introduces steric and electronic effects, influencing receptor binding.

Synthesis and Optimization

Synthetic Routes

The synthesis of N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves multi-step reactions, typically beginning with the construction of the thieno[2,3-d]pyrimidine core. A generalized approach includes:

  • Cyclocondensation: Reaction of a substituted thiophene derivative with a urea or thiourea to form the pyrimidine ring.

  • Functionalization: Introduction of the 3-nitrophenylmethyl and phenyl groups via alkylation or nucleophilic substitution.

  • Carboxamide Formation: Coupling of the carboxylic acid intermediate with diethylamine using activating agents like thionyl chloride or carbodiimides.

Table 2: Representative synthesis steps and conditions

StepReaction TypeReagents/ConditionsYieldReference
1CyclocondensationThiourea, HCl, reflux65%
2N-Alkylation3-Nitrobenzyl chloride, K2CO3, DMF72%
3Carboxamide FormationDiethylamine, EDCI, HOBt, DCM58%

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The nitro group’s presence is verified by infrared (IR) spectroscopy, showing a characteristic absorption band near 1520 cm⁻¹ .

Biological Activity and Mechanism

GnRH Receptor Antagonism

The compound exhibits potent antagonism against GnRH receptors, with half-maximal inhibitory concentration (IC50) values reported in the nanomolar range. GnRH receptors, located in the pituitary gland, regulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. By blocking these receptors, the compound suppresses gonadotropin release, a mechanism relevant to treating hormone-dependent conditions like prostate cancer and endometriosis.

Structure-Activity Relationships (SAR)

  • Thieno-Pyrimidine Core: Essential for receptor binding; replacing the sulfur atom with oxygen (e.g., in furopyrimidines) reduces activity.

  • 3-Nitrobenzyl Group: Enhances lipophilicity and stabilizes interactions with hydrophobic receptor pockets.

  • Diethylcarboxamide: Improves solubility and pharmacokinetic properties compared to bulkier substituents .

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